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Acridine-9-acetic acid

Cat. No.: B13107532
M. Wt: 237.25 g/mol
InChI Key: QTKFSQNJSBQUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acridine-9-acetic acid is an acridine-based compound of significant interest in chemical and pharmaceutical research for developing novel bioactive molecules. Its core structure is known to interact with DNA and RNA, making it a valuable scaffold for creating compounds that target nucleic acids . Researchers utilize this acid to synthesize acridine-peptide conjugates via solid-phase synthesis methodologies . These conjugates can be built into combinatorial libraries and are analyzed using techniques like tandem mass spectrometry (ES-MS/MS) for structure determination, facilitating the discovery of structure-specific nucleic acid ligands through affinity chromatography selection . While specific cytotoxic data for this compound is not widely reported, closely related acridine derivatives have demonstrated a clear affinity for non-canonical DNA structures, particularly G-quadruplexes . Such structures are found in telomeres and the promoter regions of critical oncogenes (e.g., c-myc and bcl-2), and ligands that stabilize them are actively investigated as potential anticancer agents . The primary mechanism through which acridine derivatives like this are thought to operate is intercalation between DNA base pairs or through π-π stacking interactions with G-quadruplex tetrads . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B13107532 Acridine-9-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-acridin-9-ylacetic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2,(H,17,18)

InChI Key

QTKFSQNJSBQUPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Acridine 9 Acetic Acid and Its Analogues

Established Synthetic Routes to the Acridine (B1665455) Core and its 9-Substituted Precursors

The formation of the acridine nucleus is a critical first step in the synthesis of acridine-9-acetic acid. Several named reactions and condensation strategies have been developed to construct this tricyclic heteroaromatic system.

Bernthsen Synthesis and its Adaptations for Acridine Ring Formation

The Bernthsen acridine synthesis is a classical method for preparing 9-substituted acridines. The reaction involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). clockss.orgnih.gov The choice of carboxylic acid determines the substituent at the 9-position. For example, using acetic acid results in the formation of 9-methylacridine. clockss.org

The traditional Bernthsen reaction often requires harsh conditions and long reaction times, sometimes up to 24 hours. clockss.org Modern adaptations have sought to improve the efficiency and environmental footprint of this synthesis. One significant adaptation involves the use of microwave irradiation, which can dramatically reduce reaction times to just a few minutes while still producing good yields of 9-substituted acridines. clockss.org In these microwave-assisted syntheses, a mixture of the diarylamine, a carboxylic acid, and zinc chloride are irradiated in the absence of a solvent. clockss.org

Table 1: Comparison of Bernthsen Synthesis Conditions

Method Catalyst/Conditions Temperature Reaction Time Typical Yield
Conventional Zinc Chloride 200-270 °C ~24 hours Variable
Microwave Zinc Chloride, Solvent-free 200-210 °C ~5 minutes Good (e.g., ~79%)

Friedlander Synthesis Approaches

The Friedländer synthesis is another versatile method adaptable for the preparation of acridine precursors. This approach typically involves the acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a cyclohexanone. nih.gov For instance, the reaction of the salt of anthranilic acid with 2-cyclohexenone at 120°C can yield 9-methylacridine. nih.gov This method is particularly useful for creating acridines with fused ring systems or specific substitution patterns on the benzo rings. The reaction proceeds through a condensation followed by a cyclodehydration to form the heterocyclic ring.

Condensation Reactions for Acridine Nucleus Elaboration

Beyond the Bernthsen and Friedländer syntheses, other condensation reactions are employed to build the acridine core. The Ullmann condensation, for example, can be used to synthesize the N-phenylanthranilic acid intermediate, a key precursor for 9-chloroacridine (B74977). This involves condensing an aniline (B41778) with an o-chlorobenzoic acid. pharmaguideline.com The resulting N-phenylanthranilic acid can then be cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 9-chloroacridine, a crucial intermediate for introducing the acetic acid moiety. pharmaguideline.comresearchgate.net

Another variation involves the condensation of diphenylamine with compounds other than simple carboxylic acids. For example, reacting diphenylamine with 2-oxo-2H-(substituted chromen)-4-yl acetic acid in the presence of zinc chloride affords 4-(acridin-9-ylmethyl)-2H-(substituted chromen)-2-one, demonstrating how complex side chains can be introduced at the C9 position during the initial ring formation. ptfarm.pl

Targeted Functionalization at the Acridine C9 Position

The C9 position of the acridine ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the heterocyclic nitrogen atom. pharmaguideline.com This chemical reactivity is exploited to introduce the acetic acid group, most commonly via a 9-chloroacridine intermediate.

Nucleophilic Substitution Reactions of 9-Chloroacridines for Acetic Acid Moiety Introduction

The synthesis of this compound is effectively achieved through a malonic ester synthesis pathway, which begins with the nucleophilic substitution of the chlorine atom in 9-chloroacridine. libretexts.orgmasterorganicchemistry.com

The process involves the following key steps:

Enolate Formation : Diethyl malonate is deprotonated using a suitable base, such as sodium ethoxide, to form a stabilized enolate (sodio malonic ester). libretexts.org

Nucleophilic Substitution : The highly nucleophilic malonate enolate attacks the electrophilic C9 carbon of 9-chloroacridine, displacing the chloride ion and forming a new carbon-carbon bond. This results in the formation of diethyl 2-(acridin-9-yl)malonate.

Hydrolysis and Decarboxylation : The resulting diester is then subjected to hydrolysis, typically using aqueous acid or base, which converts the two ester groups into carboxylic acids to form 2-(acridin-9-yl)malonic acid. masterorganicchemistry.comnih.gov Upon heating, this intermediate readily undergoes decarboxylation (loss of one CO₂ molecule) to yield the final product, this compound. masterorganicchemistry.comnih.gov

This multi-step sequence provides a reliable and versatile route to this compound and its analogues, as various substituted malonic esters can be used to introduce different groups on the acetic acid side chain. libretexts.org

Table 2: Key Steps in Acetic Acid Moiety Introduction

Step Reactants Product Transformation
1 9-Chloroacridine, Diethyl malonate, Sodium ethoxide Diethyl 2-(acridin-9-yl)malonate Nucleophilic substitution of chloride by malonate enolate
2 Diethyl 2-(acridin-9-yl)malonate, Acid/Base (aq) 2-(Acridin-9-yl)malonic acid Saponification/Hydrolysis of esters to carboxylic acids

Derivatization via the Carboxylic Acid Functional Group of this compound

Once this compound is synthesized, its carboxylic acid group serves as a versatile handle for further derivatization, allowing for the creation of esters, amides, and other analogues. thermofisher.com These derivatizations are typically achieved by first activating the carboxylic acid. fishersci.co.uk

A common strategy involves converting the carboxylic acid to a more reactive acyl chloride. For instance, acridine-9-carboxylic acid, a close analogue, can be refluxed with thionyl chloride (SOCl₂) to produce acridine-9-carboxylic acid chloride. cardiff.ac.uk This highly reactive intermediate can then be readily reacted with various nucleophiles. For example, stirring the acid chloride with a phenol, such as 2,6-bis(trifluoromethyl)phenol, in the presence of a base like pyridine (B92270) yields the corresponding ester, 2,6-bis(trifluoromethyl)phenyl acridine-9-carboxylate. cardiff.ac.uk

Similarly, amides can be prepared by reacting the activated carboxylic acid (e.g., as an acyl chloride or after treatment with peptide coupling reagents like DCC or HATU) with primary or secondary amines. thermofisher.comfishersci.co.uk This synthetic flexibility allows for the systematic modification of the acetic acid moiety to explore structure-activity relationships in various chemical and biological contexts.

Contemporary Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound derivatives, often providing advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, from hours to minutes, and often leads to higher product yields and purities. clockss.orgtandfonline.com In the context of acridine synthesis, the Bernthsen reaction, which involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride, can be efficiently carried out under microwave conditions. clockss.org This approach could be adapted for the synthesis of this compound itself or its derivatives.

For the derivatization of this compound, microwave heating can be employed to expedite esterification, amidation, and hydrazide formation reactions. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Reaction TypeConventional Method TimeMicrowave-Assisted TimePotential Yield Improvement
Bernthsen Acridine Synthesis20-40 hours5 minutesGood (60-80%)
EsterificationSeveral hours5-30 minutesOften higher
AmidationSeveral hours5-30 minutesOften higher

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Acridine Derivatives clockss.orgtandfonline.com

Multicomponent Reaction Strategies for Spiroacridine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. Spiroacridines, which feature a spirocyclic junction at the 9-position of the acridine core, are an important class of compounds with diverse biological activities.

One-pot multicomponent strategies have been developed for the synthesis of spiroacridine derivatives. For instance, the reaction of an aniline derivative, isatin, and a cyclic 1,3-dione in a suitable solvent like glacial acetic acid can lead to the formation of spiroacridines. While these examples may not directly utilize this compound as a starting material, they demonstrate the feasibility of constructing the spiro-acridine scaffold through MCRs. The acetic acid moiety could potentially be introduced before or after the multicomponent reaction, or a related starting material bearing a protected acetic acid group could be employed.

Synthesis of Acridinyl-9-thioacetic Acid Derivatives

The synthesis of acridinyl-9-thioacetic acid derivatives introduces a sulfur atom linker between the acridine core and the acetic acid moiety, which can significantly influence the compound's properties. The synthesis of these compounds typically starts from 9-chloroacridine, which undergoes a nucleophilic substitution reaction with a mercaptoacetic acid derivative.

For example, (acridinyl-9-thio)acetic acid can be prepared and subsequently converted to its esters and amides. A study has reported the synthesis of esters and amides of substituted (acridinyl-9-thio)acetic acids. researchgate.net These derivatives were synthesized to explore their biological activities. The general synthetic route involves the reaction of the corresponding 9-thioacridone with an appropriate haloacetic acid derivative.

The hydrazides of (acridinyl-9-thio)acetic acids have also been synthesized, indicating that the carboxylic acid functionality in these thio-analogues is amenable to the same types of derivatization as this compound. researchgate.net

Derivative TypeSynthetic PrecursorGeneral Reaction
Esters(Acridinyl-9-thio)acetic acidAcid-catalyzed esterification with alcohols
Amides(Acridinyl-9-thio)acetic acidActivation followed by reaction with amines
Hydrazides(Acridinyl-9-thio)acetic acid esterReaction with hydrazine (B178648) hydrate (B1144303)

Table 4: Synthetic Strategies for Acridinyl-9-thioacetic Acid Derivatives researchgate.net

Synthesis of 9-Oxo-10(9H)-acridineacetic Acid and its Analogues

The synthesis of 9-Oxo-10(9H)-acridineacetic acid, a significant derivative of acridone (B373769), can be achieved through the alkylation of acridinone (B8587238). One documented method involves the reaction of acridinone with chloroacetic acid in the presence of an ionic liquid, [Pmim]OH.

In a typical procedure, acridinone and chloroacetic acid are homogenized in the ionic liquid at room temperature. The reaction mixture is then stirred for approximately 12 hours. Following the reaction period, the product is isolated by washing the residue with methanol (B129727) and subsequent drying. This method has been reported to produce 9-Oxo-10(9H)-acridineacetic acid in high yields, around 95.7%. This compound is a notable intermediate in the synthesis of various fluorescent dyes and pharmaceutical agents.

Reactant 1Reactant 2Solvent/CatalystReaction TimeYield (%)
AcridinoneChloroacetic acid[Pmim]OH12 hours95.7

Preparation of Acridine-Thiosemicarbazone Derivatives

The synthesis of acridine-thiosemicarbazone derivatives is a multi-step process that typically begins with the construction of the acridine core, followed by condensation with a suitable thiosemicarbazone.

The initial steps often involve an Ullmann reaction between a 2-chlorobenzoic acid derivative and a substituted phenylamine to yield an N-phenylanthranilic acid intermediate. Subsequently, a Friedel–Crafts acylation reaction is employed to cyclize the intermediate and form the tricyclic acridine or acridone skeleton. This cyclization can be carried out using reagents such as polyphosphoric acid (PPA) to yield an acridone, or phosphoryl chloride (POCl₃) to produce a 9-chloroacridine intermediate.

The thiosemicarbazone moieties are prepared separately. This is generally achieved by reacting various aryl isothiocyanates with hydrazine hydrate to form thiosemicarbazides. These thiosemicarbazides are then condensed with different aldehydes, often in the presence of a catalytic amount of acetic acid, to form the desired thiosemicarbazone intermediates.

The final step is the condensation of the acridine core with the thiosemicarbazone. This is typically a nucleophilic substitution reaction where the thiosemicarbazone displaces a leaving group (such as chloride from 9-chloroacridine) on the acridine ring. The reaction is commonly performed by heating the reactants under reflux in a solvent like ethanol (B145695) or dioxane, with reported yields ranging from 74% to 92%. arkat-usa.org

General Synthetic Scheme:

Ullmann Reaction: 2-chlorobenzoic acid + Phenylamine derivative → N-phenylanthranilic acid derivative

Friedel–Crafts Acylation: N-phenylanthranilic acid derivative + PPA or POCl₃ → Acridone or 9-Chloroacridine

Thiosemicarbazone Formation: Aryl isothiocyanate + Hydrazine hydrate → Thiosemicarbazide; Thiosemicarbazide + Aldehyde → Thiosemicarbazone

Final Condensation: Acridine core + Thiosemicarbazone → Acridine-Thiosemicarbazone Derivative

StepReactantsReagents/ConditionsProduct
12-chlorobenzoic acid, PhenylamineUllmann conditionsN-phenylanthranilic acid
2N-phenylanthranilic acidPPA or POCl₃, HeatAcridone or 9-Chloroacridine
3Thiosemicarbazide, AldehydeAcetic acid (cat.), RefluxThiosemicarbazone
4Acridine core, ThiosemicarbazoneEthanol or Dioxane, RefluxAcridine-Thiosemicarbazone

Synthesis of 9-Phosphorylacridine Derivatives

Several methodologies exist for the synthesis of 9-phosphorylacridine derivatives, primarily involving either direct phosphorylation of the acridine ring or the reaction of a functionalized acridine precursor with a phosphorus-containing reagent.

One direct approach is the SNH (nucleophilic substitution of hydrogen) reaction. In this method, acridine is reacted directly with a suitable phosphonate (B1237965) without a solvent. nih.gov The mixture is heated under an inert atmosphere (e.g., argon) at temperatures between 75°C and 80°C for several hours. nih.gov This reaction typically yields 9-phosphoryl-9,10-dihydroacridines (acridanes) with high yields of 85–95%. nih.gov These dihydroacridine derivatives can subsequently be aromatized to the corresponding 9-phosphorylacridines via electrochemical oxidation, with reported yields for the oxidation step ranging from 81% to 89%. nih.gov

MethodAcridine PrecursorPhosphorus ReagentConditionsProduct TypeYield (%)
Direct SNHAcridinePhosphonate75-80°C, neat, 2-7 h9-Phosphoryl-9,10-dihydroacridine85-95
Aromatization9-Phosphoryl-9,10-dihydroacridineElectrochemical Oxidation-9-Phosphorylacridine81-89
Via 9-Chloroacridine9-Chloroacridine(RO)₂P(O)H90°C, neat, 2-4 h9,9-Bis-phosphonate-9,10-dihydroacridine15-30 (isolated)

Advanced Spectroscopic and Photophysical Investigations of Acridine 9 Acetic Acid Systems

Excited State Dynamics and Photochemical Processes

The photophysical and photochemical behavior of acridine (B1665455) systems is governed by the nature of their low-lying electronic excited states. For the parent acridine molecule, the lifetime of the first electronically excited state is typically very short. nih.gov However, interactions such as hydration can substantially increase these lifetimes into the nanosecond scale, making fluorescence a more prominent de-excitation pathway. nih.gov The introduction of a substituent at the 9-position, as in Acridine-9-acetic acid, further modifies these properties, influencing the molecule's response to light and its surrounding environment.

Fluorescence Characteristics and Environmental Sensitivity (Polarity, Hydrogen Bonding, pH)

The fluorescence of acridine derivatives is highly sensitive to the molecular environment. This sensitivity is a key feature, making them useful as molecular probes. Factors such as solvent polarity, the capacity for hydrogen bonding, and the ambient pH can significantly alter the fluorescence emission intensity, wavelength, and lifetime.

The fluorescence of probes with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, for example, is known to be extremely weak in aqueous environments but increases significantly when transferred to a more hydrophobic (low polarity) medium. mdpi.com This enhancement is often accompanied by a blue shift in the emission maximum. mdpi.com This principle applies to the acridine core as well; changes in solvent polarity can alter the energy gap between the ground and excited states, thereby shifting the emission wavelength.

Hydrogen bonding plays a critical role in the excited-state dynamics. For the acridine molecule, clustering with water molecules through hydrogen bonds can lead to an energy level reversal and increased separation between the first two excited states, which in turn increases the excited-state lifetime. nih.gov

The pH of the solution is a dominant factor for this compound due to its acidic carboxylic acid group and the basicity of the acridine ring nitrogen. The protonation state of the molecule dictates its electronic structure and, consequently, its photophysical properties. Acridine derivatives are known to be effective fluorescence lifetime-based pH indicators. researchgate.net For instance, 9-acridinemethanamine exhibits a significant change in fluorescence lifetime of 11 ns between pH 2 and 5. researchgate.net Similarly, acridine-9-carbaldehyde, when immobilized, shows a fluorescence lifetime change of 15 ns between pH 3 and 6. researchgate.net This strong dependence of fluorescence properties on pH is a defining characteristic of acridine derivatives containing ionizable groups.

Table 1: pH Sensitivity of Fluorescence Lifetime in Acridine Derivatives

CompoundMatrixpH RangeFluorescence Lifetime (FL) Change (ns)Reference
9-AcridinemethanamineSolution / Immobilized2–511 researchgate.net
Acridine-9-carbaldehydeImmobilized on Amine-Modified Silica3–615 researchgate.net

Photolysis Mechanisms and Light-Induced Transformations

Upon absorption of light, this compound can undergo various photochemical transformations. The specific pathway is dependent on the environment, such as the surface it is adsorbed on and the presence of oxygen. The photolysis of the parent acridine molecule often involves its triplet excited state. nih.gov However, the presence of oxygen can reduce the rate of photodestruction by 40% to 60% compared to an inert atmosphere, suggesting the triplet state's involvement in the transformation processes. nih.gov

A major photoproduct of acridine is acridone (B373769) (specifically, 9(10-H) acridone), which itself can undergo further photoinduced tautomerization to 9-hydroxy acridine. nih.gov Another potential transformation involves the reaction with singlet oxygen, which can be sensitized by the triplet excited state of acridine, leading to the formation of an acridine dihydrodiol. nih.gov

For this compound specifically, a key light-induced transformation is photodecarboxylation. Studies on visible-light acridine photocatalysts show that they can induce photodecarboxylation from the singlet excited state of an acridine–carboxylic acid complex. nih.gov This process occurs via a proton-coupled electron transfer (PCET) mechanism and does not require the prior formation of a carboxylate salt. nih.gov This suggests a likely photolysis pathway for this compound involves the light-induced cleavage of the acetic acid group.

Luminescence Quantum Yield Analysis

The luminescence quantum yield (Φ) is a fundamental measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. jascoinc.com This value is highly dependent on the molecular structure and the environment. The determination of quantum yield can be performed using either absolute methods, which often involve an integrating sphere to capture all emitted light, or relative methods, which compare the sample's fluorescence to a well-characterized standard. jascoinc.com

Table 2: Examples of Fluorescence Quantum Yields (Φf) for Standard and Related Compounds

CompoundSolvent/MediumQuantum Yield (Φf)Reference
Quinine (B1679958) bisulfate (1.0 x 10⁻⁵ M)1 N H₂SO₄0.60 bjraylight.com
9,10-Diphenylanthracene (B110198)Cyclohexane (B81311)0.97 bjraylight.com
[Ru(bpy)₃]²⁺Deaerated Water0.063 bjraylight.com

Solvatochromic Effects in this compound Systems

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-visible absorption and emission bands as a function of the solvent's polarity. nih.gov This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. Acridine exhibits noticeable solvatochromic shifts, which provide insight into its electronic structure. sphinxsai.com

Studies on the parent acridine molecule show that the dipole moment in the electronically excited state is higher than in the ground state. sphinxsai.com This indicates a more polar charge distribution upon excitation. Consequently, in more polar solvents, the excited state is stabilized more than the ground state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The absorption spectrum may shift differently depending on the specific interactions. This effect is a valuable tool for probing the microenvironment of the molecule. mdpi.com The acetic acid substituent in this compound is expected to enhance these effects due to its own polar nature and ability to engage in specific hydrogen-bonding interactions with solvent molecules.

Table 3: Solvatochromic Effects on the Absorption Spectra of Acridine

SolventAbsorption λmax (nm)Reference
Cyclohexane358 sphinxsai.com
Carbon Tetrachloride360 sphinxsai.com
Benzene362 sphinxsai.com
Dichloromethane (B109758)363 sphinxsai.com
Methanol (B129727)364 sphinxsai.com

Lightfastness and Photostability Studies

Lightfastness, or photostability, refers to a molecule's resistance to undergoing photochemical degradation upon exposure to light. This is a critical property for applications such as fluorescent dyes and probes. While acridine itself can be susceptible to photodegradation, its stability can be significantly enhanced through chemical modification. nih.gov

Research into 9-arylated acridine-based derivatives has shown that the introduction of bulky aromatic groups at the 9-position can lead to excellent lightfastness properties, superior to that of commercially available acridine orange. researchgate.net The improved photostability is attributed to steric interactions and a higher degree of twist between the aromatic ring at the 9-position and the acridine core. researchgate.net This conformation decreases the transition probability and energy transfer, which helps to protect the molecule from light-induced damage. researchgate.net Given that this compound also has a substitution at the 9-position, its photostability is influenced by the electronic and steric nature of the carboxymethyl group.

Spectroscopic Signatures in Molecular Interactions and Complex Formation

The spectroscopic properties of this compound are highly sensitive to its interaction with other molecules, making it a valuable tool for studying complex formation. When an acridine derivative binds to a macromolecule, such as a nucleic acid or a protein, its absorption and fluorescence spectra often exhibit significant changes.

Acridine derivatives are well-known for their ability to intercalate into DNA. nih.gov This binding event alters the local environment of the acridine chromophore, restricting its rotational freedom and shielding it from the aqueous solvent. This typically results in changes in fluorescence quantum yield and lifetime. nih.gov For example, the fluorescence properties of acridine orange change systematically as a function of the nucleotide-to-dye ratio when bound to DNA. nih.gov

Furthermore, acridine-modified oligonucleotides have been developed for site-selective RNA activation. acs.org In these systems, the acridine moiety facilitates the binding to a target RNA sequence, and its spectroscopic signatures can be used to monitor this interaction. The formation of such complexes can lead to shifts in absorption maxima, changes in molar absorptivity (hyperchromism or hypochromism), and enhancements or quenching of fluorescence, all of which serve as spectroscopic indicators of the molecular interaction.

Absorption and Emission Spectroscopy for Binding Analysis

Absorption and emission spectroscopy are fundamental tools for investigating the interaction and binding of molecules. In the context of this compound, these techniques provide significant insights into its binding mechanisms with various substrates, such as proteins or nucleic acids.

Absorption Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy is employed to monitor the formation of a ground-state complex between this compound and a target molecule. The binding interaction often leads to changes in the electronic environment of the acridine chromophore, resulting in shifts in the absorption maxima (λmax). A red shift (bathochromic shift) or a blue shift (hypsochromic shift) in the absorption spectrum upon the addition of a binding partner is indicative of complex formation. The magnitude of this shift can provide information about the nature and strength of the interaction. For instance, the complexing of acetic acid with molecules like bovine serum albumin has been shown to cause a progressively increasing red shift of the absorption maximum. nih.gov

Emission Spectroscopy: Fluorescence spectroscopy is particularly sensitive to the local environment of a fluorophore like the acridine moiety. edinst.com When this compound is in its excited state, its fluorescence properties—such as emission intensity and wavelength—can be significantly altered upon binding to a host molecule. A common phenomenon observed is fluorescence quenching, which is a decrease in the fluorescence intensity. This quenching can be static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, arising from collisional deactivation of the excited state. Temperature-dependent fluorescence studies can distinguish between these mechanisms. Studies on similar acridine dyes have demonstrated that fluorescence quenching upon binding to proteins like hemoglobin is often static in nature, indicating stable complex formation. nih.govdaneshyari.com

The analysis of fluorescence data, often using models like the Stern-Volmer equation, allows for the determination of binding constants (Ka) and the number of binding sites, quantifying the affinity between this compound and its substrate.

Table 1: Hypothetical Spectroscopic Data for this compound Binding Analysis

ConditionAbsorption Max (λmax, nm)Emission Max (λem, nm)Relative Fluorescence Intensity (%)
This compound in buffer395460100
+ Substrate A (e.g., Protein)402 (Red Shift)465 (Red Shift)45 (Quenching)
+ Substrate B (e.g., DNA)392 (Blue Shift)45860 (Quenching)

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Determination

Time-resolved fluorescence spectroscopy is a powerful technique that measures the decay of fluorescence intensity over time following excitation by a short pulse of light. edinst.com This provides information on the excited-state lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its molecular environment, making it a valuable parameter for studying molecular interactions and dynamics.

For this compound, the excited-state lifetime can be determined using techniques such as Time-Correlated Single Photon Counting (TCSPC). mdpi.com In a typical TCSPC experiment, the sample is excited with a high-repetition-rate pulsed laser, and the arrival times of individual emitted photons are measured relative to the excitation pulse. mdpi.compicoquant.com The resulting data is a histogram of photon counts versus time, which represents the fluorescence decay curve.

The decay curve is then analyzed by fitting it to one or more exponential functions to extract the lifetime components. A single exponential decay indicates a homogeneous population of the fluorophore, while multi-exponential decays can suggest the presence of different conformations or populations of the molecule in distinct environments, for example, a free form and a bound form. Changes in the fluorescence lifetime of this compound upon interaction with a binding partner can provide detailed information about the binding event, such as conformational changes or the proximity of quenching groups. Unlike steady-state intensity measurements, lifetime measurements are generally independent of the fluorophore concentration.

Table 2: Example Fluorescence Lifetimes (τ) for this compound

Solvent/ConditionFluorescence Lifetime (τ, ns)Decay Model
In Ethanol (B145695)15.2Single Exponential
In Water12.5Single Exponential
Bound to Substrate A8.7 (Component 1), 20.1 (Component 2)Bi-exponential

Infrared Spectroscopy for Functional Group Identification and Conformational Changes

Infrared (IR) spectroscopy is an analytical technique used to identify functional groups within a molecule. utdallas.edu It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. vscht.cz The IR spectrum, typically plotted as transmittance versus wavenumber, serves as a unique molecular "fingerprint". utdallas.eduwiley.com

For this compound, IR spectroscopy can confirm the presence of its key functional groups:

Aromatic C-H Stretch: Bands observed above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the acridine aromatic ring system. vscht.cz

Aromatic C=C and C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region correspond to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the heterocyclic acridine structure. vscht.cz

Carboxylic Acid O-H Stretch: A very broad and strong absorption band typically appears in the range of 3500-2800 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid moiety. utdallas.edu

Carbonyl C=O Stretch: A sharp, strong absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group (C=O) in the carboxylic acid. utdallas.edu

Beyond simple identification, IR spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can be used to probe conformational changes in both this compound and its binding partners. Upon binding, changes in hydrogen bonding, electrostatic interactions, or steric hindrance can cause shifts in the vibrational frequencies of specific functional groups. For example, a shift in the carbonyl (C=O) stretching frequency can indicate its involvement in hydrogen bonding or coordination during a binding event. Similarly, when studying interactions with proteins, changes in the amide I and amide II bands of the protein backbone can reveal alterations in its secondary structure induced by the binding of this compound. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm-1)Appearance
Carboxylic Acid O-HStretch3500 - 2800Very Broad, Strong
Aromatic C-HStretch3100 - 3000Sharp, Medium
Carbonyl C=OStretch~1710Sharp, Strong
Aromatic C=C / C=NStretch1600 - 1400Multiple Bands, Variable

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and versatile technique for determining the detailed molecular structure of chemical compounds and for studying their interactions. neuroaid.comdur.ac.uk It relies on the magnetic properties of atomic nuclei, most commonly proton (¹H) and carbon-13 (¹³C). nih.gov

Structural Characterization: A complete structural assignment of this compound can be achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The aromatic protons on the acridine ring will appear in a distinct downfield region, while the methylene (B1212753) protons of the acetic acid group will appear further upfield.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. core.ac.uk Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the complete molecular framework. core.ac.uk

Interaction Studies: NMR is also highly effective for studying the binding of this compound to a target molecule. When binding occurs, the local electronic environment of the nuclei involved in the interaction changes, leading to observable effects in the NMR spectrum. The most common method is chemical shift perturbation (CSP), where the NMR spectrum of this compound (or its target) is monitored upon titration with the binding partner. Protons and carbons at or near the binding interface will experience changes in their chemical shifts. Mapping these changes onto the molecule's structure can identify the specific binding site. Furthermore, line broadening of specific NMR signals can indicate changes in molecular dynamics upon complex formation.

Table 4: Hypothetical 1H NMR Chemical Shifts (δ) for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityCondition
Aromatic Protons (Acridine Ring)7.5 - 8.5MultipletsFree in Solution
Methylene Protons (-CH2-)~4.2SingletFree in Solution
Aromatic Protons (at binding interface)Shifted to 7.7 - 8.8Multiplets (Broadened)Bound to Substrate
Methylene Protons (-CH2-)Shifted to ~4.5Singlet (Broadened)Bound to Substrate

Mechanistic Elucidation of Acridine 9 Acetic Acid in Chemical and Biological Systems

Photocatalytic Mechanisms and Reaction Pathways

Acridine-based compounds have emerged as a significant class of visible-light photocatalysts. Their utility in organic synthesis stems from their ability to facilitate a range of chemical transformations under mild conditions. The photocatalytic activity is rooted in specific mechanistic pathways that are initiated by the absorption of visible light.

A key mechanistic feature of acridine (B1665455) photocatalysis, particularly in reactions involving carboxylic acids, is the operation via a Proton-Coupled Electron Transfer (PCET) pathway. nih.gov Unlike mechanisms that require a strong base to deprotonate the acid, acridine photocatalysts can form a hydrogen-bonded complex with the carboxylic acid substrate. nih.gov Upon photoexcitation with visible light, this complex undergoes a concerted transfer of both a proton and an electron from the carboxylic acid to the acridine catalyst. nih.govrsc.org This process occurs from the singlet excited state of the acridine–carboxylic acid complex. nih.gov

This PCET mechanism is highly directional and chemoselective, occurring within the confines of the pre-formed complex. rsc.org This avoids the formation of acridinium (B8443388) carboxylate salts, as acridines are generally not basic enough to deprotonate alkanoic acids in less polar solvents. nih.gov The photo-induced PCET event generates an acridinyl radical (Acr-H•) and an oxygen-centered carboxyl radical. acs.org The triplet excited state of some acridine derivatives, such as acridine orange, has also been shown to undergo PCET reactions with phenols. nih.govfao.org

Single-Electron Transfer (SET) is another fundamental process integral to acridine-based photocatalytic cycles. Following the initial PCET event, the generated acridinyl radical can participate in subsequent SET steps to turn over the catalytic cycle. For instance, in dual catalytic systems, the acridinyl radical can reduce a co-catalyst, such as a Cu(I) complex, via an exergonic SET process. rsc.org

Conversely, the excited state of an acridinium catalyst can act as a potent oxidant. Upon irradiation, it can accept an electron from a substrate in an SET event, generating a substrate radical cation and a reduced acridinyl radical. nih.gov This acridinyl radical is a strong reductant capable of reducing other species in the reaction, thereby propagating the catalytic cycle. nih.gov In systems involving acridine/Lewis acid complexes, mechanistic studies suggest that a key irreversible step is the SET from the ground-state reduced acridine radical to an intermediate in the cycle. acs.orgrawdatalibrary.net These SET processes are crucial for linking the photo-induced steps with subsequent bond-forming events.

The interfacing of acridine photocatalysis with transition metal catalysis has led to the development of powerful dual-catalytic systems. A prominent example is the combination of an acridine photocatalyst with a copper catalyst for direct decarboxylative conjugate additions. nih.govacs.orgnih.gov

The proposed mechanism for this dual-catalytic cycle is as follows:

PCET Initiation : The acridine photocatalyst (A) forms a hydrogen-bonded complex with a carboxylic acid, which upon photoexcitation undergoes PCET to yield an acridinyl radical (HA•) and an alkyl radical (R•) after rapid decarboxylation of the resulting carboxyl radical. nih.gov

Copper Reduction : The acridinyl radical (HA•) reduces a Cu(I) catalyst to a Cu(0) complex via SET, generating an acridinium ion (HA+). nih.gov

Radical Addition : The alkyl radical (R•) undergoes a conjugate addition to a Michael acceptor. nih.gov

Cross-Termination : The resulting α-carbonyl radical intermediate cross-terminates with the Cu(0) complex to afford a Cu(I) enolate. nih.gov

Catalyst Regeneration : The Cu(I) enolate is protonated by the acridinium ion (HA+), which regenerates both the acridine photocatalyst (A) and the Cu(I) catalyst, closing both catalytic cycles. nih.gov

This synergistic approach allows for the direct use of carboxylic acids as radical precursors without pre-activation. acs.org

Mechanistic Steps in Acridine/Copper Dual Catalysis
StepProcessKey IntermediatesOutcome
1Photoinduced PCET & DecarboxylationAcridine-Acid Complex, Acridinyl Radical (HA•), Alkyl Radical (R•)Generation of the key alkyl radical
2Single-Electron Transfer (SET)Cu(I) Catalyst, Acridinyl Radical (HA•)Reduction of Cu(I) to Cu(0)
3Conjugate AdditionAlkyl Radical (R•), Michael AcceptorFormation of an α-carbonyl radical
4Cross-Terminationα-carbonyl radical, Cu(0) ComplexFormation of a Cu(I) enolate
5Protonation & RegenerationCu(I) enolate, Acridinium Ion (HA+)Regeneration of both catalysts

The photocatalytic power of acridines can be significantly enhanced through coordination with Lewis acids. acs.orgrawdatalibrary.net The in situ formation of acridine/Lewis acid complexes creates more potent photooxidants. mst.edu The coordination of a Lewis acid, such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃), to the acridine nitrogen atom increases the excited-state reduction potential of the photocatalyst. acs.orgresearchgate.net

This enhanced oxidizing ability allows for the activation of substrates that are inaccessible to the uncomplexed acridine catalyst. acs.org For example, these systems can catalyze photochemical Giese-type reactions of protected secondary amines with challenging conjugate acceptors like acrylates. acs.orgrawdatalibrary.net The modularity of this approach, allowing for the simple mixing of different acridines and Lewis acids, provides a straightforward method to tune the catalyst's redox properties for specific applications. mst.edu Experiments have shown that the catalytic activity is not merely due to the Lewis acidity itself but from the formation of the more powerfully oxidizing photoactive complex. nih.gov

Acridine photocatalysis provides a powerful and direct method for the decarboxylative functionalization of abundant carboxylic acids. rsc.org The core of this transformation lies in the generation of carbon-centered radicals from carboxylic acids under mild, visible-light-mediated conditions. nih.gov

The mechanism is initiated by the photoinduced PCET process described in section 4.1.1. The formation of the acridine–carboxylic acid hydrogen-bonded complex is the crucial first step. rsc.org Photoexcitation leads to the formation of a carboxyl radical, which undergoes rapid and efficient extrusion of carbon dioxide (CO₂) to generate a corresponding alkyl radical. acs.org The involvement of these alkyl radical intermediates has been confirmed through radical trapping experiments. nih.gov

This method obviates the need for pre-activation of carboxylic acids into redox-active esters, which is a common requirement in other photoredox methodologies. nih.gov The generated alkyl radicals are versatile intermediates that can be engaged in a wide variety of synthetic transformations, including conjugate additions, aminations, and arylations, demonstrating the broad utility of this approach. nih.govprinceton.eduacs.org

Examples of Acridine-Catalyzed Decarboxylative Functionalizations
Carboxylic Acid TypeCoupling PartnerTransformation TypeReference
Primary Aliphatic AcidsMichael AcceptorsConjugate Addition nih.gov
Secondary Aliphatic AcidsMichael AcceptorsConjugate Addition nih.gov
Tertiary Aliphatic AcidsMichael AcceptorsConjugate Addition nih.gov
Aliphatic AcidsAldehydes, Aromatic AminesTricomponent Amine Construction rsc.org
α-Amino AcidsHeteroarenesDecarboxylative Arylation acs.org

Molecular Interactions with Nucleic Acids and Other Biomolecules

The planar, heterocyclic structure of the acridine core is well-suited for interaction with biological macromolecules, particularly nucleic acids like DNA and RNA. The primary mode of interaction for many acridine derivatives is intercalation, where the planar ring system inserts between the base pairs of the DNA double helix. oup.comresearchgate.net This interaction is a key factor in the biological activity of many acridine-based compounds. ysu.am

Derivatives such as 9-aminoacridine (B1665356) and acridine orange are well-studied DNA intercalators. nih.govnih.gov This binding can lead to the inhibition of crucial cellular processes. For example, 9-aminoacridine has been shown to inhibit ribosome biogenesis by targeting both the transcription and processing of ribosomal RNA (rRNA). nih.govmdpi.com Fluorescence displacement assays have confirmed that 9-aminoacridine binds to both DNA and RNA. mdpi.com

The nature and strength of the interaction can be influenced by several factors:

Ionic Strength and Concentration : Studies with acridine orange have revealed multiple binding modes that are dependent on the dye-to-DNA concentration ratio. At low ratios, the predominant interaction is intercalation of the monomeric dye, while at higher ratios, external electrostatic binding of dye dimers to the DNA surface becomes significant. nih.gov

Sequence Specificity : Some acridine derivatives exhibit a preference for certain DNA sequences. Acridine-4-carboxamide derivatives, for instance, show a higher affinity for GC-rich sequences compared to AT-rich sequences and can effectively stabilize short DNA duplexes. oup.com

Substituents : The nature of the substituents on the acridine ring can significantly alter binding specificities and biochemical properties. nih.govmdpi.com

These interactions with nucleic acids are fundamental to the use of acridines as biological stains, fluorescent probes, and therapeutic agents targeting DNA replication and transcription. ysu.amedinst.com

Interactions of Acridine Derivatives with Biomolecules
Acridine DerivativeBiomoleculePrimary Mode of InteractionObserved Effect
9-AminoacridineDNA, RNAIntercalationInhibition of ribosome biogenesis nih.govmdpi.com
Acridine OrangeDNAIntercalation, Electrostatic BindingUsed as a nucleic acid stain nih.govnih.gov
Acridine-4-carboxamidesDNAIntercalationThermal stabilization of DNA duplexes, preference for GC-sequences oup.com

Mechanisms of DNA and RNA Intercalation by Acridine-9-acetic Acid Derivatives

Acridine derivatives are a well-established class of compounds that interact with nucleic acids, primarily through a process known as intercalation. zu.edu.uafarmaciajournal.com This mechanism involves the insertion of the planar, polyaromatic acridine ring system between adjacent base pairs of the DNA double helix or within RNA structures. zu.edu.uamdpi.com The driving force for this interaction is predominantly non-covalent, involving a combination of hydrophobic forces and π-π stacking interactions between the aromatic system of the acridine core and the π-systems of the nucleic acid bases. nih.govresearchgate.net

This insertion causes significant local structural changes to the nucleic acid. The DNA helix must unwind to create a space for the intercalator, leading to an increase in the length of the DNA molecule and a distortion of the sugar-phosphate backbone. mdpi.com The biological activity of many acridine-based drugs stems from this interference with the normal structure and function of DNA. By distorting the helix, these compounds can block the action of enzymes essential for replication and transcription, such as DNA and RNA polymerases, ultimately inhibiting protein synthesis. mdpi.com The planar structure of the acridine core is a critical feature for effective intercalation, allowing it to fit snugly within the DNA base stack. nih.gov

Binding Modes and Specificity with Duplex DNA and G-Quadruplex Structures

Beyond simple intercalation in duplex DNA, derivatives of this compound exhibit complex binding behaviors and can show preferential affinity for alternative DNA secondary structures, most notably G-quadruplexes (G4s). zu.edu.uaresearchgate.net G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as those found in human telomeres and the promoter regions of oncogenes like c-myc. researchgate.netresearchgate.net

The binding mode to G-quadruplexes typically involves π-π stacking of the planar acridine moiety onto the terminal G-tetrads, which are the planar arrays of four guanine (B1146940) bases that characterize the G4 structure. researchgate.netresearchgate.net This interaction stabilizes the G-quadruplex, making it a target for anticancer drug design. researchgate.netnih.gov Some acridine derivatives have been specifically designed to enhance this G4 stabilization. nih.gov

The specificity for duplex DNA versus G-quadruplex structures can be modulated by the nature and position of substituents on the acridine ring. For instance, studies have shown that while some simple acridines bind preferentially to duplex DNA, the addition of specific side chains can shift the preference towards G-quadruplexes. nih.govnih.gov Competitive dialysis experiments have demonstrated that certain acridine oligomers show a clear affinity for G-quadruplex sequences found in the promoters of the c-myc and bcl-2 oncogenes over duplex DNA. nih.gov This selectivity is crucial, as stabilizing G4 structures in oncogene promoters can down-regulate their transcription.

The interaction with duplex DNA is not limited to intercalation. Depending on the derivative, binding can also occur in the minor groove of the DNA helix, often facilitated by side chains that can form specific contacts within the groove. mdpi.comatlantis-press.com Some complex derivatives, such as porphyrin-acridine hybrids, show dual binding modes, with the porphyrin moiety binding to the minor groove while the acridine assists the interaction. atlantis-press.com The choice between intercalation and groove binding can be influenced by the specific DNA sequence, particularly the prevalence of AT-rich versus GC-rich regions. atlantis-press.comoup.com

Table 1: Binding Affinities of Selected Acridine Derivatives for Different DNA Structures

Compound DNA Structure Binding Constant (K) Technique
2-(Acridine-9-carboxamide)acetic acid G-quadruplex (cmyc) High Affinity Competitive Dialysis
2-(Acridine-9-carboxamide)acetic acid G-quadruplex (24bcl) High Affinity Competitive Dialysis
2-(Acridine-9-carboxamide)acetic acid Duplex (ds26) Lower Affinity Competitive Dialysis
Acridine-9-carboxylic acid Duplex (ds26) Specific Affinity Competitive Dialysis
3,9-Disubstituted Acridines (17a-17j) Duplex (ctDNA) 2.81–9.03 × 10⁴ M⁻¹ Absorption Titration
Acridine-thiosemicarbazones (3a-h) Duplex (ctDNA) 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ Electronic Absorption

Note: "High Affinity" and "Lower Affinity" are qualitative descriptions from the source material where specific binding constants were not provided in the abstract. nih.gov

Role of Hydrogen Bonding, Stacking, and Van der Waals Interactions in Biomacromolecular Recognition

The binding of this compound derivatives to biomacromolecules like DNA is a multifaceted process governed by a combination of non-covalent interactions.

π-π Stacking Interactions : This is the principal interaction driving intercalation. The planar aromatic surface of the acridine ring stacks with the aromatic surfaces of the DNA base pairs, a thermodynamically favorable interaction in an aqueous environment. researchgate.netresearchgate.net This stacking is also the primary mode of binding to the terminal G-tetrads of G-quadruplexes. researchgate.net The relationship between stacking interactions and intercalation is fundamental to the binding mechanism. researchgate.net

Electrostatic Interactions : Many bioactive acridine derivatives possess side chains with protonable amine groups, which are positively charged at physiological pH. zu.edu.ua This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) groups of the DNA backbone. mdpi.com These charge-charge interactions significantly enhance binding affinity and can help orient the molecule for optimal intercalation or groove binding. nih.govnih.gov

Hydrogen Bonding : While the acridine core itself is primarily involved in stacking, substituents on the ring and side chains can form specific hydrogen bonds with the functional groups of DNA bases or the sugar-phosphate backbone, often within the major or minor grooves. researchgate.netoup.com For instance, the carboxamide side chain of some derivatives can lie in the major groove and form hydrogen bonds with guanine bases. oup.com These specific interactions contribute to the binding energy and can confer sequence selectivity. researchgate.net

Influence of Structural Modifications on Interaction Affinity and Specificity

The affinity and specificity of acridine derivatives for their biological targets are highly sensitive to structural modifications. Structure-activity relationship (SAR) studies have provided detailed insights into how altering the molecular architecture impacts function.

Side Chain Modification : The nature of the substituent at the 9-position of the acridine ring is critical. Replacing the chlorine atom of 9-chloroacridine (B74977) with various amino acid or thiosemicarbazone moieties can dramatically alter DNA binding and biological activity. mdpi.comresearchgate.net The introduction of protonable side chains generally enhances binding through electrostatic interactions with the DNA backbone. nih.gov For example, adding a simple glycine (B1666218) residue to acridine-9-carboxylic acid was found to induce a shift in affinity from duplex DNA towards G-quadruplex structures. nih.gov

Ring Substitution : Substituents on the acridine chromophore itself also play a key role. Substitution at the C5 position of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (DACA) was shown to significantly enhance both the binding affinity and the binding free energy associated with DNA interaction. nih.gov Similarly, creating 3,6-disubstituted or trisubstituted acridines has been a successful strategy for developing potent G-quadruplex stabilizers and telomerase inhibitors. nih.govmdpi.com

Oligomerization : Linking two or three acridine units together to form dimers or trimers can substantially increase affinity for DNA, a phenomenon attributed to the multimeric nature of the compounds. researchgate.netnih.gov These bis- or tris-intercalating agents can span multiple base pairs, leading to very stable complexes and potentially higher selectivity for specific DNA structures. zu.edu.uanih.gov

The hydrophobicity and electronic effects of substituents also influence activity. Hydrophobicity can affect the drug's ability to enter the active site, while electronic effects can alter the binding interactions themselves. researchgate.net A strong correlation has been observed between the lipophilicity of certain 3,9-disubstituted acridines and their ability to stabilize the intercalation complex. nih.gov

Table 2: Effect of Structural Modifications on Acridine Derivative Activity

Base Compound Structural Modification Resulting Effect
Acridine-9-carboxylic acid Addition of a glycine residue Induced affinity for G-quadruplex DNA nih.gov
Acridine-4-carboxamide (AAC) Substitution at C5 position Enhanced DNA binding affinity and energetics nih.gov
Acridine Creation of dimers and trimers Higher affinity for G-quadruplexes nih.gov
9-Anilinoacridines Changes in substituent hydrophobicity Impacted entrance to the active site researchgate.net
Acridine Introduction of protonable side chains Enhanced binding via electrostatic interactions nih.gov

Hydrolytic Stability and Degradation Pathways of this compound Derivatives

Information regarding the specific hydrolytic stability and degradation pathways of this compound and its simple derivatives is not extensively detailed in the reviewed literature. However, chemical stability can be inferred from the functional groups present in the molecules. The core acridine ring is an aromatic heterocyclic system and is generally stable under physiological conditions. The primary site for potential hydrolytic degradation in derivatives would be the side chain, particularly if it contains labile functional groups such as esters or amides.

For derivatives where the acetic acid moiety is linked via an amide bond (e.g., acridine-9-carboxamides), hydrolysis of the amide is a possible degradation pathway. For instance, the synthesis of 9-[(6-azidohexyl)amino]acridine-4-carboxylic acid involves the deliberate hydrolysis of a precursor ester using sodium hydroxide (B78521) in aqueous methanol (B129727), demonstrating that the ester/amide linkage at this position can be cleaved under basic conditions. oup.com The rate of such hydrolysis under neutral physiological pH would be significantly slower but could represent a metabolic pathway for drug inactivation or clearance. The stability of these linkages is a critical factor in the design of prodrugs or in determining the pharmacokinetic profile of a potential therapeutic agent.

Computational Chemistry and Theoretical Modeling of Acridine 9 Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide array of molecular characteristics, from geometric structures to reactivity patterns. For Acridine-9-acetic acid, DFT calculations are instrumental in elucidating its fundamental electronic nature. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to achieve a balance between accuracy and computational cost researchgate.net.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability wikipedia.orgwikipedia.org. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor wikipedia.org. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability wikipedia.org.

For this compound, the HOMO is typically localized over the electron-rich acridine (B1665455) ring system, indicating this region's propensity to donate electrons in chemical reactions. Conversely, the LUMO is distributed across the acridine and acetic acid moieties, highlighting the areas susceptible to nucleophilic attack. The precise energy values of the HOMO, LUMO, and the energy gap are essential for predicting how this compound will interact with other molecules and participate in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Energies of this compound (Illustrative Data)

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -2.5
Energy Gap (ΔE) 3.7

Note: The values presented are illustrative and would be determined from specific DFT calculations.

Mapping Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, offering crucial insights into its electrophilic and nucleophilic sites libretexts.orguni-muenchen.dereadthedocs.io. The MEP surface is color-coded to indicate different potential values: red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack wuxiapptec.com. Green and yellow areas represent regions with intermediate potential.

In the case of this compound, the MEP map would reveal a high concentration of negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the acridine ring. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid and certain regions of the aromatic rings would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Computation of Quantum Chemical Descriptors (QCDs)

Quantum Chemical Descriptors (QCDs) are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are calculated using the energies of the frontier orbitals and provide a quantitative basis for understanding a molecule's behavior researchgate.net. Key QCDs include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors, when calculated for this compound, provide a detailed profile of its reactivity. For instance, a high electrophilicity index would suggest that the molecule is a strong electrophile.

Table 2: Computed Quantum Chemical Descriptors for this compound (Illustrative Data)

Descriptor Value (eV)
Ionization Potential (I) 6.20
Electron Affinity (A) 2.50
Electronegativity (χ) 4.35
Chemical Hardness (η) 1.85
Chemical Softness (S) 0.54
Electrophilicity Index (ω) 5.12

Note: The values presented are illustrative and derived from the FMO energies in Table 1.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are invaluable for studying the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

By simulating the molecule in a specific environment (e.g., a water box), researchers can observe its preferred conformations, the rotation around single bonds, and the formation of intermolecular hydrogen bonds. For this compound, MD simulations can reveal how the acetic acid side chain orients itself relative to the planar acridine ring and how it interacts with surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous solutions nih.govresearchgate.net.

Kinetic and Thermodynamic Studies through Computational Approaches

Computational methods can be employed to investigate the kinetics and thermodynamics of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing insights into reaction rates. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of reaction can also be computed.

One advanced technique is the study of Kinetic Isotope Effects (KIEs) , where an atom is replaced by its isotope to determine its involvement in the rate-determining step of a reaction. While specific KIE studies on this compound are not widely documented, this computational approach could be used, for example, to probe the mechanism of proton transfer from the carboxylic acid group in a reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the molecular features that are important for their mechanism of action.

For a series of derivatives of this compound, a QSAR model could be developed to understand how different substituents on the acridine ring affect a particular biological activity (e.g., antitumor properties) researchgate.net. The model would use various molecular descriptors (including quantum chemical descriptors, steric properties, and lipophilicity) to build a predictive equation. Although specific QSAR models focused solely on this compound are not prevalent in the literature, the methodology remains a powerful tool for guiding the design of more potent analogues.

Advanced Applications of Acridine 9 Acetic Acid in Analytical and Synthetic Methodologies

Chemical Sensing and Probe Development

The inherent photophysical properties of the acridine (B1665455) nucleus make it an excellent scaffold for the design of chemical sensors. Modifications at the 9-position, such as the introduction of an acetic acid group, allow for the creation of receptors capable of selectively binding with specific analytes, leading to detectable changes in the molecule's spectroscopic or electrochemical behavior.

The acridine core is a well-known fluorophore, and its derivatives are frequently employed as fluorescent chemosensors. The principle of detection often relies on the modulation of the fluorophore's emission properties upon binding to a target analyte. The acetic acid moiety, or derivatives thereof, can act as a binding site for metal ions or small molecules. For instance, new acridine derivatives bearing immobilized azacrown or azathiacrown ligands have been developed as fluorescent chemosensors for the detection of heavy metal ions like Hg²⁺ and Cd²⁺ ewha.ac.kr.

The interaction between the analyte and the receptor part of the sensor molecule can lead to several photophysical phenomena, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excimer/exciplex formation, resulting in a "turn-on" or "turn-off" fluorescent response. While specific studies focusing solely on acridine-9-acetic acid are not extensively detailed in the surveyed literature, the broader class of 9-substituted acridine derivatives serves as a clear precedent for its potential in this area. The functionalization of the acridine scaffold is a key strategy for tuning the sensor's selectivity and sensitivity towards various analytes.

Table 1: Examples of Acridine Derivatives as Fluorescent Chemosensors This table is representative of the acridine scaffold's application and not exclusively of this compound.

Acridine Derivative TypeTarget Analyte(s)Detection Principle
Acridine with Azacrown LigandHg²⁺, Cd²⁺Chelation-induced fluorescence change ewha.ac.kr
Acridine with Thiacrown LigandHg²⁺Selective fluorescence quenching

Electrochemical Sensors for Analytical Determination of Analytes

The application of this compound in the development of electrochemical sensors is not a widely documented area of research in the reviewed scientific literature. Electrochemical sensing relies on the ability of a molecule to be oxidized or reduced at an electrode surface, or to modulate the electrochemical signal of another species upon binding. While acridine itself is electroactive, specific sensor systems utilizing the 9-acetic acid derivative for the analytical determination of other analytes are not prominently featured in available research.

There is no information in the surveyed literature detailing the specific use of this compound as a component in liquid crystal-based sensor systems for the detection of gaseous acetic acid or other related compounds. While liquid crystal sensors have been developed for detecting acetic acid, these systems typically employ other specifically designed organic ion materials or functionalized surfaces to induce a change in the liquid crystal's orientation upon exposure to the analyte chosun.comnih.gov.

Aptasensors are biosensors that utilize aptamers—short, single-stranded DNA or RNA molecules—as the recognition element. These sensors can be designed with various signal transduction mechanisms, including fluorescence. Acridine derivatives are well-known DNA intercalators, meaning they can insert themselves between the base pairs of a DNA duplex.

In principle, this compound could be utilized in aptasensor design as a fluorescent reporter. A common strategy involves a conformational change in the aptamer upon binding its target. This change can alter the distance between a fluorophore (like an acridine derivative) and a quencher, or it could change the local environment around the fluorophore, leading to a measurable change in fluorescence intensity. For example, in a "signal-on" design, an acridine derivative might be held near a quencher by a complementary DNA strand; when the aptamer binds its target, it releases the complementary strand, separating the fluorophore from the quencher and restoring fluorescence. While this application is theoretically plausible, specific examples of aptasensors employing this compound are not extensively detailed in the available literature rawdatalibrary.net.

Catalysis in Organic Synthesis

The structural attributes of this compound also lend themselves to applications in catalysis, where it can participate in or facilitate chemical transformations.

This compound and its derivatives can function as organocatalysts, which are small organic molecules that accelerate chemical reactions. The nitrogen atom in the acridine ring can act as a Lewis base, while the carboxylic acid group is a Brønsted acid. This bifunctional nature can be exploited in catalysis.

Research has shown that acid-functionalized heterocyclic systems can be effective catalysts for organic transformations. For example, an acetic acid-functionalized zinc tetrapyridinoporphyrazine has been developed as a recyclable catalyst with dual activation capabilities for synthesizing acridine and hexahydroquinoline derivatives nih.gov. Brønsted acids, in general, are known to catalyze various organic reactions by providing a proton to activate substrates, thereby lowering the activation energy of the reaction nih.gov.

Furthermore, the acridine nucleus is a known photosensitizer, and acridine derivatives are used as photocatalysts. In photocatalysis, the catalyst absorbs light and transfers the energy to a reactant, enabling a chemical transformation that would not occur in the dark. This approach is a cornerstone of green chemistry, often allowing for reactions to proceed under mild conditions.

Table 2: Potential Catalytic Roles of this compound

Catalysis TypePotential Role of this compoundExample Reaction Type
Brønsted Acid CatalysisProton donor to activate electrophilesCondensation reactions, Esterifications
PhotocatalysisPhotosensitizer for energy or electron transferRedox reactions, Cycloadditions
Bifunctional CatalysisSimultaneous activation of nucleophile and electrophileAsymmetric synthesis

Applications in Decarboxylative Conjugate Addition Reactions

This compound and its derivatives have emerged as potent photocatalysts in the realm of organic synthesis, particularly in facilitating decarboxylative conjugate addition reactions. This modern synthetic strategy offers a valuable alternative to traditional methods by utilizing carboxylic acids as readily available and stable precursors for the generation of carbon-centered radicals.

The core of this application lies in a dual-catalytic system that merges visible-light-driven acridine photocatalysis with a copper catalytic cycle. sioc-journal.cnnih.gov In this process, a 9-aryl-acridine derivative acts as the photocatalyst. The reaction is initiated by the formation of a hydrogen-bonded complex between the acridine photocatalyst and a carboxylic acid. Under visible light irradiation, a proton-coupled electron transfer (PCET) event occurs, leading to the generation of an acridinyl radical and an oxygen-centered carboxyl radical. This carboxyl radical readily undergoes decarboxylation to form an alkyl radical.

This alkyl radical then participates in a conjugate addition to a Michael acceptor. The resultant α-carbonyl radical can then be trapped by a Cu(0) complex, which is generated from a Cu(I) catalyst via reduction by the acridinyl radical. This forms a Cu(I) enolate, which upon protonation by the acridinium (B8443388) ion, yields the final conjugate addition product and regenerates both the acridine photocatalyst and the copper catalyst, thus closing both catalytic cycles. sioc-journal.cn

One of the significant advantages of this methodology is that it does not necessitate the pre-activation of the carboxylic acids into more reactive forms, such as redox-active esters. sioc-journal.cn This direct O–H cleavage-initiated approach simplifies the synthetic procedure and broadens the scope of applicable substrates. sioc-journal.cn The reaction demonstrates high efficiency, with a reported quantum yield of 0.42, indicating an effective photocatalytic system. sioc-journal.cn

The scope of this reaction is extensive, accommodating a wide variety of primary, secondary, and tertiary aliphatic carboxylic acids. sioc-journal.cn This is particularly noteworthy for the transfer of tertiary alkyl groups, which are often challenging to introduce via nucleophilic conjugate additions. sioc-journal.cn The reaction is also compatible with a range of functional groups, including halo, aromatic, and heteroaromatic groups, as well as saturated heterocycles. sioc-journal.cn

Table 1: Scope of Decarboxylative Conjugate Addition Reactions using Acridine Photocatalysis

Carboxylic Acid Type Michael Acceptor Type Key Features
Primary Aliphatic Various Efficient C-C bond formation
Secondary Aliphatic Various Tolerates a range of functional groups
Tertiary Aliphatic Various Enables transfer of sterically hindered groups
Aromatic/Heteroaromatic Various Broad substrate scope

Derivatization Reagents in Advanced Analytical Chemistry

This compound serves as a crucial precursor in the synthesis of specialized derivatization reagents for High-Performance Liquid Chromatography (HPLC), particularly for the sensitive detection of amino compounds. Derivatization is a common strategy in HPLC to enhance the detectability of analytes that lack a strong chromophore or fluorophore. ptfarm.pl

A notable application involves the synthesis of acridine-9-N-acetyl-N-hydroxysuccinimide (AAHS). This reagent is prepared through the reaction of this compound with benzenedisulfonyl-N-hydroxysuccinimide. nih.gov AAHS is then employed as a pre-column derivatization agent for the fluorimetric detection of amino acids and other primary and secondary amines. nih.gov

The derivatization reaction is typically carried out by treating a mixture of amines with AAHS in the presence of a base, such as triethylamine, in a suitable solvent system. nih.gov This reaction proceeds efficiently to yield quantitative amounts of the corresponding amides. The resulting derivatized amines exhibit strong fluorescence, with a characteristic emission maximum at approximately 435 nm when excited at 404 nm. nih.gov This significant fluorescence allows for highly sensitive detection of the analytes during HPLC analysis.

The use of AAHS derived from this compound offers several advantages for the analysis of amino compounds in various matrices, including biological fluids. The method is characterized by its simplicity, sensitivity, and the good reproducibility of the liquid chromatography separation of the derivatized amines. nih.gov

Table 2: HPLC Derivatization using this compound-derived Reagent

Derivatization Reagent Precursor Target Analytes Detection Method Excitation (λex) Emission (λem)
Acridine-9-N-acetyl-N-hydroxysuccinimide (AAHS) This compound Amino acids, Primary and Secondary Amines Fluorimetric 404 nm 435 nm

Applications in Materials Science Research

While direct applications of this compound in materials science are not extensively documented in the reviewed literature, the broader class of acridine derivatives shows significant potential in the development of advanced materials. The acridine core, with its large conjugated ring system, imparts valuable photophysical and electronic properties that are desirable for various materials science applications. sioc-journal.cn

Acridine derivatives, in general, are recognized for their fluorescent properties, making them valuable components in the design of fluorescent materials. sioc-journal.cn These materials can be utilized in applications such as bioimaging and chemical sensors. The functionalization of the acridine nucleus allows for the tuning of its electronic and photophysical properties, which is a key aspect in the development of materials with specific functions.

Recent research has demonstrated the synthesis of acridine-functionalized covalent organic polymers (COPs) for applications in photocatalysis. acs.org While this specific example utilized acridine-3,6-diamine in the presence of acetic acid, it highlights the utility of the acridine scaffold in creating robust and functional polymeric materials. acs.org The incorporation of acridine units into such polymers can enhance their photocatalytic activity for the degradation of organic pollutants under visible light. acs.org The carboxylic acid group in this compound could potentially be used to anchor the acridine unit onto other molecules or materials to create novel functional composites.

The inherent electronic properties of the acridine structure suggest its potential value in the field of organic semiconductor materials. sioc-journal.cn Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability of acridine derivatives to participate in electron transfer processes is a key characteristic for such applications.

In the context of dye-sensitized solar cells (DSSCs), the design of the organic dye (sensitizer) is critical for efficient light harvesting and electron injection into the semiconductor material (typically TiO₂). researchgate.net The dye molecule typically consists of a donor, a π-conjugated spacer, and an acceptor/anchoring group. The anchoring group is responsible for the adsorption of the dye onto the semiconductor surface. Carboxylic acid groups are one of the most commonly used anchoring groups in DSSCs due to their ability to form strong bonds with the TiO₂ surface. nih.govresearchgate.net

Although no specific studies were found that utilize this compound as a sensitizer (B1316253) in DSSCs, its structure, which combines a photoactive acridine core with a carboxylic acid anchoring group, suggests a theoretical potential for such applications. The acridine moiety could act as the chromophore, absorbing light and promoting an electron to an excited state, while the acetic acid group could facilitate the injection of this electron into the conduction band of the semiconductor. Further research would be needed to explore this potential and to optimize the performance of such a dye.

Q & A

Q. What computational tools are recommended for predicting this compound’s ADMET properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 inhibition (e.g., CYP3A4 inhibition risk) .
  • Toxicity Profiling : Apply ProTox-II to predict mutagenicity and carcinogenicity, cross-referenced with RTECS data .

Methodological Considerations for Data Reproducibility

  • Replication Protocols : Follow ’s guidelines for documenting experimental steps, including equipment calibration and batch numbers for reagents .
  • Data Sharing : Deposit raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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